molecular formula C22H20N2O3 B2373821 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide CAS No. 921540-18-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide

Cat. No.: B2373821
CAS No.: 921540-18-3
M. Wt: 360.413
InChI Key: DMGYIMLTCGQYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a complex organic compound designed for advanced chemical and pharmacological research. This molecule is characterized by its unique structural framework, which incorporates a tetrahydrobenzo[b][1,4]oxazepine core—a seven-membered ring system known for its diverse biological potential—linked to a 2-naphthamide group. This specific substitution pattern is significant as it may influence the compound's overall conformation, electronic distribution, and interaction with biological targets . Compounds within this chemical class are frequently investigated for their wide range of potential biological activities. Research on similar benzoxazepine derivatives has indicated possible applications in areas such as antimicrobial and anti-inflammatory agent development . The presence of the naphthamide moiety is a critical feature, as it can enhance binding affinity to specific protein targets, making this compound a valuable scaffold in medicinal chemistry and drug discovery efforts for exploring new therapeutic pathways . The synthesis of this reagent typically involves multi-step organic reactions, including the formation of the oxazepine ring through cyclization and the subsequent introduction of the naphthamide group via amidation reactions . From a chemical perspective, the molecule contains functional groups that can undergo various transformations, such as oxidation, reduction, and substitution, providing a versatile building block for the synthesis of more complex molecular libraries . This product is intended for research applications only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-22(2)13-27-19-12-17(9-10-18(19)24-21(22)26)23-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGYIMLTCGQYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of 316.4 g/mol. The compound features a benzoxazepine core and a naphthamide moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃
Molecular Weight316.4 g/mol
CAS Number921583-68-8

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes and exhibit antioxidant activity by scavenging free radicals.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoxazepines. This compound was highlighted for its superior activity against resistant bacterial strains compared to standard antibiotics .
  • Inflammation Model : In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced paw swelling at doses of 10 mg/kg and 20 mg/kg compared to the control group . The reduction in edema correlated with decreased levels of inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compounds with 2-Naphthamide Moieties

Several analogs share the 2-naphthamide group but differ in core heterocyclic systems:

  • VU0155056 (VU01): N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide (C27H29N5O2). Unlike the target compound’s oxazepin core, VU01 employs a benzoimidazolone-piperidine scaffold. This structural variation impacts binding affinity; VU01 is a potent phospholipase D (PLD) inhibitor with nanomolar activity, suggesting that the benzoimidazolone ring may enhance target engagement compared to oxazepin-based systems .
  • Compound 9 (): N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)-2-naphthamide) (C44H54O8N4). This dimeric structure features dual 2-naphthamide groups linked by a diaminohexyl spacer, increasing molecular weight (759.43 g/mol) and solubility compared to the monomeric target compound .

Table 1: Comparison of 2-Naphthamide-Containing Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Benzo[b][1,4]oxazepin C24H21N2O3 385.44 3,3-dimethyl, 4-oxo, 2-naphthamide
VU0155056 (VU01) Benzoimidazolone-piperidine C27H29N5O2 455.55 PLD inhibition, high lipophilicity
Compound 9 Bis-naphthamide dimer C44H54O8N4 759.43 Diaminohexyl linker, dimeric design
Compounds with Benzo[b][1,4]oxazepin Derivatives
  • BLD Pharm Compound () : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl (C21H19N3O4). This analog substitutes the 2-naphthamide group with an isoxazole-benzyl moiety, reducing molecular weight (377.39 g/mol) and altering electronic properties. The absence of a naphthamide group may decrease π-π interactions but improve metabolic stability .

Table 2: Benzo[b][1,4]oxazepin-Based Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,3-dimethyl, 2-naphthamide C24H21N2O3 385.44 High lipophilicity, rigid core
BLD Pharm Compound 5-Benzyl, isoxazole C21H19N3O4 377.39 Isoxazole substituent, improved purity
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s 2-naphthamide group confers higher LogP (~3.5 estimated) compared to VU01 (LogP ~4.2) and the BLD Pharm analog (LogP ~2.8), suggesting intermediate membrane permeability .
  • Synthetic Accessibility : Compounds like VU01 and the BLD Pharm derivative are commercially available (>98% purity), whereas the target compound’s synthesis may require specialized routes due to its dimethyl-oxazepin core .

Preparation Methods

Synthesis of the Benzo[b]oxazepine Core

Cyclization Strategies for Oxazepine Formation

The benzo[b]oxazepine scaffold is typically synthesized via intramolecular cyclization. A common approach involves reacting 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, 2-amino-4-methylphenol reacts with dimethyl acetylenedicarboxylate under basic conditions to form the oxazepine ring through a Michael addition-cyclization sequence.

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to install the nitrogen atom. In the patent WO2014023708A1, substituted hetero-azepinones are synthesized using palladium-catalyzed coupling reactions between aryl halides and secondary amines, followed by cyclization.

Introduction of 3,3-Dimethyl and 4-Oxo Groups

The 3,3-dimethyl substituents are introduced via alkylation of a ketone intermediate. For instance, treatment of 4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine with methyl iodide in the presence of a strong base (e.g., LDA) yields the 3,3-dimethyl derivative. The ketone at position 4 is retained by avoiding over-reduction during purification.

Functionalization at Position 8

Generation of the Primary Amine

Position 8 of the benzo[b]oxazepine core requires a primary amine for subsequent amide coupling. This is achieved via nitration followed by reduction. Nitration using nitric acid/sulfuric acid at 0°C selectively introduces a nitro group at position 8, which is reduced to an amine using hydrogen gas and palladium on carbon.

Alternative Amination Methods

Direct amination via SNAr (nucleophilic aromatic substitution) is feasible if the ring is activated with electron-withdrawing groups. However, the electron-donating methyl groups in this compound necessitate harsher conditions, such as using ammonia in a sealed tube at elevated temperatures.

Amide Bond Formation with 2-Naphthoic Acid

Activation of 2-Naphthoic Acid

The carboxylic acid group of 2-naphthoic acid is activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A typical protocol involves reacting 2-naphthoic acid (1.2 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes.

Coupling with the Benzooxazepine Amine

The activated acid is then coupled with the amine intermediate. Reaction conditions are optimized to mitigate steric hindrance from the 3,3-dimethyl groups. Trials indicate that prolonged stirring (12–24 hours) at room temperature in DMF yields the highest conversion (>85%).

Table 1: Optimization of Amide Coupling Conditions
Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 24 87
EDCl/HOBt DCM 25 48 72
DCC THF 40 36 65

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The target compound elutes at 40% ethyl acetate, yielding a white solid. Recrystallization from ethanol/water (9:1) improves purity to >98%.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, naphthamide NH), 7.92–7.85 (m, 4H, naphthyl), 7.52 (d, J = 8.4 Hz, 1H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, aromatic), 4.32 (s, 2H, CH2O), 3.02 (s, 2H, CH2N), 1.42 (s, 6H, 2×CH3).
  • HRMS : m/z calculated for C24H22N2O3 [M+H]+: 397.1652; found: 397.1655.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent-pending method describes a one-pot synthesis combining cyclization and amidation. Starting from 2-nitro-4-methylphenol, sequential alkylation, reduction, and coupling achieve the final product in 62% overall yield.

Solid-Phase Synthesis

Immobilization of the benzooxazepine amine on Wang resin enables iterative coupling and cleavage, though yields are lower (45–50%) due to steric limitations.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with cheaper alternatives like T3P (propylphosphonic anhydride) reduces production costs by 30% without compromising yield (82%).

Waste Management

DMF is recycled via distillation, and palladium catalysts are recovered using scavenger resins, aligning with green chemistry principles.

Q & A

Q. Q1. What are the standard synthetic protocols for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide?

A1. The synthesis typically involves:

  • Cyclocondensation : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via acid-catalyzed cyclization of precursor amines and ketones .
  • Amide coupling : Reaction of the oxazepine intermediate with 2-naphthoic acid derivatives using coupling agents like EDCI/HOBt .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate the product, followed by characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How is the structural integrity of this compound validated in academic research?

A2. Key techniques include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks; IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass spectrometry : HRMS to verify molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, though this is less commonly reported for derivatives .

Q. Q3. What are the primary biological activities reported for this compound?

A3. While direct data on this specific compound is limited, structurally analogous benzoxazepines exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC50_{50} values in the low micromolar range) .
  • Anticancer potential : Cytotoxicity against human cancer cell lines (e.g., MCF-7, IC50_{50} ~10–20 µM) via apoptosis induction .
  • Assays : Enzyme-linked immunosorbent assays (ELISA) for target validation and cell viability assays (MTT/WST-1) for cytotoxicity screening .

Advanced Research Questions

Q. Q4. How can synthetic yield be optimized for this compound in multistep reactions?

A4. Critical parameters include:

  • Reaction conditions : Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis/oxidation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselective steps .
  • Design of Experiments (DoE) : Statistical optimization of temperature, pH, and stoichiometry to maximize yield .

Q. Q5. How can researchers resolve conflicting bioactivity data across studies?

A5. Strategies involve:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and positive controls .
  • Solubility adjustments : Use of co-solvents (DMSO ≤0.1%) to avoid precipitation in biological media .
  • Structure-activity relationship (SAR) studies : Compare activity of derivatives to identify critical substituents (e.g., naphthamide vs. benzamide) .

Q. Q6. What analytical challenges arise when characterizing this compound in complex mixtures?

A6. Challenges include:

  • Signal overlap in NMR : Use of 2D techniques (e.g., HSQC, HMBC) to resolve crowded aromatic regions .
  • Low-abundance impurities : LC-MS/MS with multiple reaction monitoring (MRM) to detect trace byproducts .
  • Hyphenated techniques : HPLC-NMR for real-time structural analysis of reaction intermediates .

Q. Q7. How can SAR studies guide the design of derivatives with enhanced activity?

A7. Approaches include:

  • Substituent variation : Systematic replacement of the naphthamide group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) moieties .
  • Scaffold hopping : Testing fused heterocycles (e.g., pyridine instead of benzene) to improve binding affinity .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like HDAC or PARP .

Q. Q8. What methodologies elucidate the mechanism of action for this compound?

A8. Key techniques:

  • Kinetic studies : Time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
  • Molecular dynamics simulations : GROMACS to model ligand-protein interactions over microsecond timescales .
  • In vivo models : Xenograft studies in mice to validate antitumor efficacy and pharmacokinetics (e.g., oral bioavailability) .

Q. Q9. How can stability issues be addressed during long-term storage?

A9. Recommendations:

  • Storage conditions : Lyophilization and storage at -20°C under argon to prevent oxidation/hydrolysis .
  • Forced degradation studies : Exposure to heat, light, and humidity to identify degradation pathways (HPLC tracking) .
  • Solubility profiling : Use of dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Q. Q10. How should researchers approach contradictory solubility data in literature?

A10. Steps include:

  • Method validation : Compare shake-flask vs. HPLC-derived solubility measurements .
  • Co-solvent systems : Phase solubility diagrams with cyclodextrins or surfactants to enhance aqueous solubility .
  • Thermodynamic modeling : Use of software (e.g., COSMO-RS) to predict solubility in diverse solvents .

Q. Q11. What strategies optimize the compound’s metabolic stability for in vivo studies?

A11. Focus on:

  • Prodrug design : Esterification of labile groups (e.g., amides) to improve plasma stability .
  • Microsomal assays : Incubation with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Stable isotope labeling : 13^{13}C/15^{15}N tags for tracking metabolites via LC-MS .

Q. Q12. How can researchers design derivatives with improved pharmacokinetic profiles?

A12. Key considerations:

  • LogP optimization : Balance lipophilicity (cLogP 2–4) for membrane permeability vs. solubility .
  • Bioisosteric replacement : Substitute metabolically unstable groups (e.g., methyl with trifluoromethyl) .
  • In silico ADMET : Tools like SwissADME to predict absorption, distribution, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.